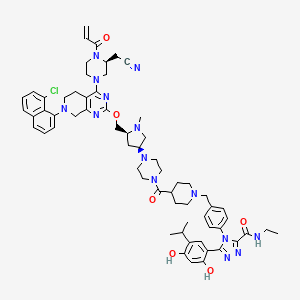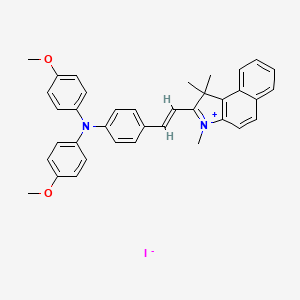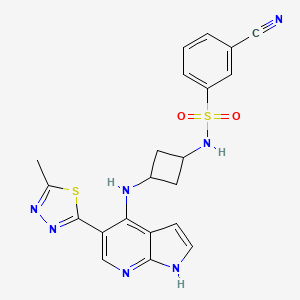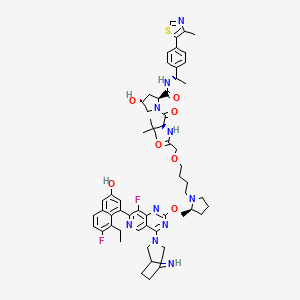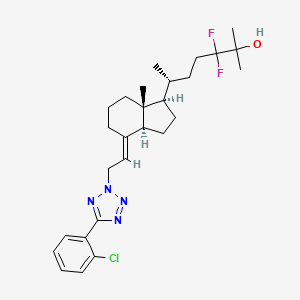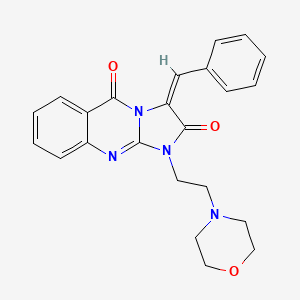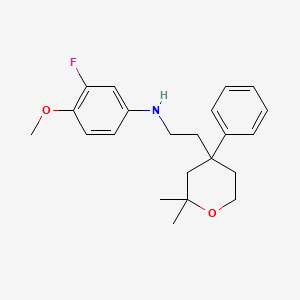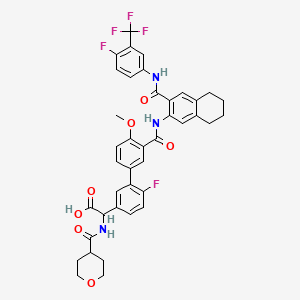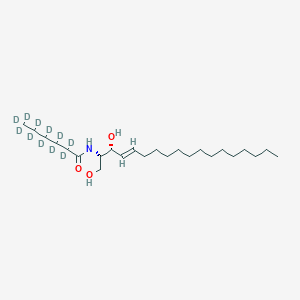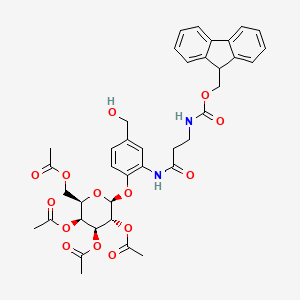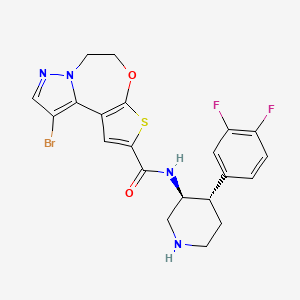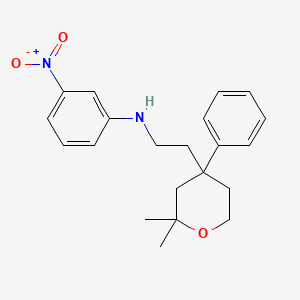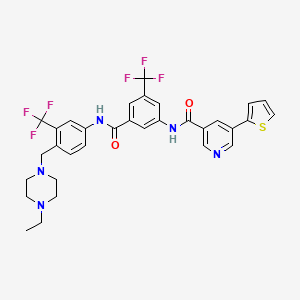
Antimalarial agent 37
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimalarial agent 37 is a compound that has shown significant potential in the treatment of malaria, a disease caused by Plasmodium parasites and transmitted through the bites of infected mosquitoes. Malaria remains a major global health concern, particularly in tropical and subtropical regions. The development of new antimalarial agents is crucial due to the increasing resistance of Plasmodium species to existing drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 37 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-ethylphenyl-3-thiosemicarbazide with benzaldehydes to form thiosemicarbazone ligands. These ligands are then complexed with transition metals such as cobalt, nickel, copper, and zinc to form the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the desired product. Advanced techniques like molecular docking and density functional theory (DFT) analysis are often employed to enhance the efficiency and efficacy of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Antimalarial agent 37 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
These derivatives are often evaluated for their efficacy against Plasmodium species .
Scientific Research Applications
Antimalarial agent 37 has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its chemical properties and potential as a building block for synthesizing other antimalarial agents.
Biology: Researchers investigate the biological activity of the compound against Plasmodium parasites and its potential to inhibit parasite growth.
Medicine: The compound is evaluated for its therapeutic potential in treating malaria and other parasitic infections.
Mechanism of Action
The mechanism of action of Antimalarial agent 37 involves its interaction with specific molecular targets within the Plasmodium parasite. The compound is believed to interfere with the parasite’s metabolic pathways, leading to the inhibition of parasite growth and replication. Molecular docking studies have shown that the compound binds to key enzymes and proteins, disrupting their function and ultimately killing the parasite .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Antimalarial agent 37 include other thiosemicarbazone ligands and their metal complexes, such as:
- 4-ethylphenyl-3-thiosemicarbazide
- Benzaldehyde-based thiosemicarbazones
- Transition metal complexes of thiosemicarbazones
Uniqueness
This compound is unique due to its high potency and efficacy against Plasmodium parasites. The compound’s ability to form stable complexes with transition metals enhances its antimalarial activity, making it a promising candidate for further development as an antimalarial drug .
Properties
Molecular Formula |
C32H29F6N5O2S |
|---|---|
Molecular Weight |
661.7 g/mol |
IUPAC Name |
N-[3-[[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoyl]-5-(trifluoromethyl)phenyl]-5-thiophen-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C32H29F6N5O2S/c1-2-42-7-9-43(10-8-42)19-20-5-6-25(16-27(20)32(36,37)38)40-29(44)21-13-24(31(33,34)35)15-26(14-21)41-30(45)23-12-22(17-39-18-23)28-4-3-11-46-28/h3-6,11-18H,2,7-10,19H2,1H3,(H,40,44)(H,41,45) |
InChI Key |
BTGSBHHFFZEONB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)NC(=O)C4=CN=CC(=C4)C5=CC=CS5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


